REACTION_CXSMILES
|
C(NCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC.[C:38]([O:61][CH2:62][CH2:63][OH:64])(=[O:60])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49]CCCCCCCCCC.[C:65](OC[C:86]([CH2:91][OH:92])([CH2:89][OH:90])CO)(=[O:83])[CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72]/[CH:73]=[CH:74]\[CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH3:82].[CH2:93]([OH:111])CCCCCCCCCCCCCCCCC.C(O)(=[O:130])CCCCCCC/C=C\CCCCCCCC>>[CH2:38]([OH:60])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49].[CH2:65]([OH:83])[CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH3:82].[CH:44]1[CH:43]=[CH:42][C:41](/[CH:40]=[CH:39]/[CH2:38][O:61][C@@H:62]2[O:130][C@H:86]([CH2:89][OH:90])[C@@H:91]([OH:92])[C@H:93]([OH:111])[C@H:63]2[OH:64])=[CH:46][CH:45]=1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
castor oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(NCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC.[C:38]([O:61][CH2:62][CH2:63][OH:64])(=[O:60])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49]CCCCCCCCCC.[C:65](OC[C:86]([CH2:91][OH:92])([CH2:89][OH:90])CO)(=[O:83])[CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72]/[CH:73]=[CH:74]\[CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH3:82].[CH2:93]([OH:111])CCCCCCCCCCCCCCCCC.C(O)(=[O:130])CCCCCCC/C=C\CCCCCCCC>>[CH2:38]([OH:60])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49].[CH2:65]([OH:83])[CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH3:82].[CH:44]1[CH:43]=[CH:42][C:41](/[CH:40]=[CH:39]/[CH2:38][O:61][C@@H:62]2[O:130][C@H:86]([CH2:89][OH:90])[C@@H:91]([OH:92])[C@H:93]([OH:111])[C@H:63]2[OH:64])=[CH:46][CH:45]=1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
castor oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |